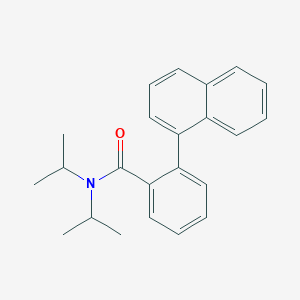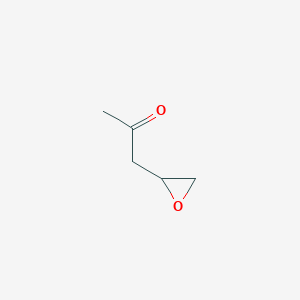
Quercetin 3,3',4',5-Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin is a pentahydroxyflavone having the five hydroxy groups placed at the 3-, 3’-, 4’-, 5- and 7-positions . It is one of the most abundant flavonoids in edible vegetables, fruit, and wine . Quercetin 3,3’,4’,7-Tetraacetate is a derivative of quercetin .
Molecular Structure Analysis
Quercetin has a basic carbon chain of C6-C3-C6, which consists of two benzene rings (A and B) and an oxygen-containing heterocycle ©. There is a hydroxyl group at the 3, 3’, 4’, 5, and 7 positions, respectively . The International Union of Pure and Applied Chemistry named quercetin as 3,3’,4’,5,7-pentahydroxyflavone .
Chemical Reactions Analysis
Quercetin has multiple hydroxyl groups and its molecular structure comprises four reactive groups, i.e., dihydroxy group between the A ring; o-dihydroxy group B; and C2 and C3 double bonds of the C ring, and the 4-carbonyl group . These groups have physiological activities that readily undergo esterification with carboxyl groups .
Physical And Chemical Properties Analysis
Quercetin is a flavonoid widely found in vegetables and fruits. Its name comes from Quercetum (oak forest), used since 1857, its molecular formula is C15H10O7 . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity, which in turn makes it possible for the molecules to move freely throughout the plant and reach all of its tissues .
Safety And Hazards
Direcciones Futuras
The therapeutic potential of quercetin and its derivatives is a topic of ongoing research. There is a need for more clinical studies to determine the appropriate dosage and form of quercetin for the treatment of diseases . Another important issue that needs to be resolved in future research is to improve the bioavailability of quercetin .
Propiedades
Número CAS |
143631-95-2 |
|---|---|
Nombre del producto |
Quercetin 3,3',4',5-Tetraacetate |
Fórmula molecular |
C₂₃H₁₈O₁₁ |
Peso molecular |
470.38 |
Sinónimos |
3,5-Bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)